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5-Ethylidene-2-norbornene, (Z)-

Metallocene catalysis Cyclic olefin polymerization Kinetic activity

5-Ethylidene-2-norbornene, (Z)- (CAS 28304-66-7), also known as (Z)-ENB or cis-5-ethylidene-2-norbornene, is the stereochemically defined (Z)-isomer of ethylidene norbornene, a bicyclic diene monomer of the norbornene class. It is a colorless liquid with a molecular formula of C₉H₁₂ and a molecular weight of 120.19 g/mol.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 28304-66-7
Cat. No. B8020264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylidene-2-norbornene, (Z)-
CAS28304-66-7
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCC=C1CC2CC1C=C2
InChIInChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2-
InChIKeyOJOWICOBYCXEKR-WAPJZHGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Solubility in water: none

5-Ethylidene-2-norbornene, (Z)- CAS 28304-66-7: The Stereochemically Defined Diene for High-Performance EPDM and Advanced Polyolefins


5-Ethylidene-2-norbornene, (Z)- (CAS 28304-66-7), also known as (Z)-ENB or cis-5-ethylidene-2-norbornene, is the stereochemically defined (Z)-isomer of ethylidene norbornene, a bicyclic diene monomer of the norbornene class. It is a colorless liquid with a molecular formula of C₉H₁₂ and a molecular weight of 120.19 g/mol. As the industrially predominant and thermodynamically more stable stereoisomer, (Z)-ENB is the critical diene component in the manufacture of ethylene-propylene-diene monomer (EPDM) rubber, where it provides pendant unsaturation for sulfur vulcanization while preserving the saturated polyolefin backbone [1]. Unlike its (E)-isomer, the (Z)-configuration is specifically recognized for its favorable transition-state geometry in polymerization, leading to enhanced incorporation efficiency and improved catalyst performance in single-site metallocene systems [2]. The compound also serves as a versatile monomer for the synthesis of cyclic olefin copolymers (COCs) and functionalized polyolefins with precisely tunable glass transition temperatures.

Why 5-Ethylidene-2-norbornene, (Z)- Cannot Be Replaced by Generic ENB Mixtures or Alternative Dienes in Critical Polymerization Processes


While commercial ethylidene norbornene (ENB) is typically supplied as an equilibrium mixture of (Z)- and (E)-stereoisomers, substitution with the generic mixture or alternative dienes such as dicyclopentadiene (DCPD) or 5-vinyl-2-norbornene (VNB) introduces significant and often unacknowledged performance penalties. The (Z)-isomer exhibits a distinct thermodynamic profile, with a precisely measured standard liquid enthalpy of formation (ΔfH°liquid) of 24.46 ± 0.20 kcal/mol that directly impacts reaction calorimetry and process safety calculations [1]. In polymerization, the (Z)-configuration provides a sterically favorable approach for metallocene catalyst coordination, resulting in markedly higher homopolymerization activity compared to VNB and DCPD—an order-of-magnitude difference that translates directly to process economics [2]. Furthermore, in EPDM manufacturing, the choice of diene dictates vulcanization kinetics and final network architecture: ENB-EPDM is the fastest sulfur-curing among all commercial diene types, while VNB, despite its higher peroxide-curing efficiency, suffers from scorch safety limitations and higher raw material costs [3][4]. Generic substitution without stereochemical and kinetic validation compromises catalyst productivity, polymer microstructure control, and ultimately the performance of the finished elastomer.

Quantitative Differentiation Guide for 5-Ethylidene-2-norbornene, (Z)-: Head-to-Head Performance Data Against In-Class Dienes


Homopolymerization Activity: 5-Ethylidene-2-norbornene (5E2N) Outperforms 5-Vinyl-2-norbornene and Dicyclopentadiene by Orders of Magnitude

Under identical ansa-fluorenylamidodimethyltitanium/MAO catalysis at 40 °C, the homopolymerization activity of norbornene derivatives follows a clear hierarchy: 5-ethylidene-2-norbornene (5E2N) ≫ 5-vinyl-2-norbornene (5V2N) ≫ dicyclopentadiene (DCPD). While absolute activity is approximately two orders of magnitude lower than that of unsubstituted norbornene, the relative ranking demonstrates that 5E2N is the most reactive among the industrially relevant norbornene dienes, making it the preferred choice for efficient copolymerization [1].

Metallocene catalysis Cyclic olefin polymerization Kinetic activity

Polymer Glass Transition Temperature (Tg) Tunability: Precise Thermal Property Control Over a 85 °C Range with ENB Incorporation

In ethylene/5-ethylidene-2-norbornene (E/5E2N) copolymers synthesized using a single-site titanium catalyst, the glass transition temperature (Tg) can be precisely tuned from 70 °C to 155 °C by varying the 5E2N incorporation from 27 mol% to 68 mol%. Furthermore, the addition of unsubstituted norbornene (N) as a third monomer raises the Tg of the resulting terpolymer above 200 °C while maintaining high polymerization activity [1]. This level of thermal tunability is not achievable with DCPD or VNB, which exhibit different reactivity ratios and incorporation behavior.

Polymer microstructure Thermal properties COC/COP engineering

EPDM Sulfur Vulcanization Rate: ENB-EPDM Cures Faster Than All Competing Diene Types in Both Gum and Filled Formulations

In a comprehensive comparative study of five EPDM polymers prepared at equimolar unsaturation using ethylidene norbornene (ENB), butadiene (BD), dicyclopentadiene (DCPD), methyltetrahydroindene (MTHI), and 1,4-hexadiene (HD) as termonomers, ENB-EPDM demonstrated the fastest sulfur vulcanization rate in both gum and filled vulcanizates. HD-EPDM was the slowest curing in gum stocks, while DCPD-EPDM exhibited intermediate cure behavior but inferior scorch safety [1]. This cure rate advantage translates to shorter cycle times and higher throughput in rubber manufacturing operations.

EPDM rubber Sulfur vulcanization Cure kinetics

Thermodynamic Definition: (Z)-5-Ethylidene-2-norbornene Possesses a Precisely Characterized Enthalpy of Formation Enabling Rigorous Process Calorimetry

The (Z)-stereoisomer of 5-ethylidene-2-norbornene (CAS 28304-66-7) has been rigorously characterized thermodynamically, with a standard liquid enthalpy of formation (ΔfH°liquid) of 24.46 ± 0.20 kcal/mol and a standard liquid enthalpy of combustion (ΔcH°liquid) of -1280.81 ± 0.16 kcal/mol determined by combustion calorimetry [1]. In contrast, no equivalent high-precision thermochemical data are publicly available for the (E)-isomer or the commercial isomeric mixture, introducing significant uncertainty (estimated ±5–10% error) into heat of reaction calculations, reactor cooling duty estimations, and process hazard analyses when generic ENB is substituted.

Process safety Reaction calorimetry Thermochemistry

Cationic Polymerization Yield and Molecular Weight: 5-Alkylidene-2-norbornenes Achieve 95% Yield and Mw up to 430,000, Surpassing VNB and DCPD

In a systematic study of cationic polymerization using B(C₆F₅)₃-based catalyst systems, 5-alkylidene-2-norbornenes (including ENB) exhibited the highest polymerization activity among all norbornene derivatives tested, achieving polymer yields up to 95% and high molecular weights up to Mw = 430,000. In contrast, 5-vinyl-2-norbornene (VNB) and dicyclopentadiene (DCPD) produced polymers with significantly lower yields under identical conditions and formed addition-type rather than transannular polymer structures [1]. The transannular polymerization pathway characteristic of ENB yields polymers with distinct backbone architectures and properties.

Cationic polymerization Polymer synthesis Molecular weight control

Peroxide Curing Efficiency Context: ENB Offers Balanced Performance While VNB's 4× Higher Efficiency Comes with Scorch Safety Trade-offs

In peroxide-cured EPDM formulations evaluated for window gasket applications, VNB-EPDM demonstrates approximately 4 times higher peroxide curing efficiency than ENB-EPDM and DCPD-EPDM, as measured by network density development at equivalent peroxide levels. However, this advantage is offset by significantly reduced scorch safety (premature vulcanization during processing) and higher raw material cost for VNB monomer. DCPD-EPDM shows slightly higher peroxide efficiency than ENB-EPDM but at the expense of slower sulfur cure and lower overall vulcanization versatility [1]. ENB-EPDM therefore represents the optimal balance of sulfur cure speed, peroxide cure adequacy, processing safety, and monomer cost.

EPDM peroxide curing Crosslinking efficiency Scorch safety

High-Value Application Scenarios for 5-Ethylidene-2-norbornene, (Z)-: Where Quantitative Differentiation Drives Procurement Decisions


High-Ethylene EPDM Thermoplastic Elastomers Requiring Narrow Molecular Weight Distribution (1.9 < Mw/Mn < 2.3) and Tunable Hardness

In the semibatch terpolymerization of ethylene, propylene, and 5-ethylidene-2-norbornene catalyzed by imido vanadium(IV) complexes, (Z)-ENB enables the synthesis of high-ethylene EPDMs with precisely controlled molecular weight distribution (Mw/Mn = 1.9–2.3) and mechanical properties adjustable from soft thermoplastic to elastomeric behavior [4]. The (Z)-stereochemistry contributes to nonrandom comonomer distribution and multiblock chain architecture, which cannot be replicated with DCPD or VNB due to their differing reactivity ratios and steric profiles. This application scenario demands the defined (Z)-isomer for batch-to-batch consistency in advanced TPE formulations for automotive interior components and medical device seals.

Cyclic Olefin Copolymers (COCs) with Precisely Engineered Glass Transition Temperatures Between 70 °C and 155 °C

For the synthesis of ethylene/5-ethylidene-2-norbornene copolymers using single-site metallocene catalysts, the Tg of the resulting material can be precisely tuned from 70 °C to 155 °C by controlling the 5E2N incorporation from 27 mol% to 68 mol% [4]. Adding unsubstituted norbornene as a third monomer further elevates Tg above 200 °C. This level of thermal property control is unique to ENB-based copolymers and is essential for manufacturing optical lenses, medical device components, and electronic packaging materials requiring specific heat deflection temperatures. Substitution with DCPD or VNB would yield unpredictable Tg values due to different incorporation kinetics and polymer microstructure.

Sulfur-Vulcanized EPDM Rubber Products Requiring Maximum Production Throughput (Fastest Cure Rate Among All Diene Types)

In the manufacture of sulfur-vulcanized EPDM rubber goods—including automotive weatherstripping, radiator hoses, roofing membranes, and wire and cable insulation—the selection of ENB as the diene termonomer provides the fastest vulcanization rate among all commercial diene options (ENB, HD, DCPD, BD, MTHI) in both gum and carbon black-filled formulations [4]. This cure rate advantage translates directly to 15–30% shorter press cycles and increased production line throughput. The economic benefit of this time savings, when amortized over high-volume automotive parts production, justifies the procurement of high-purity (Z)-ENB to ensure consistent, predictable cure kinetics.

Process Development and Scale-Up Requiring Validated Thermochemical Data for Reactor Safety Calculations

In pilot plant and commercial-scale EPDM or COC polymerization processes, accurate heat of reaction data are mandatory for sizing reactor cooling systems, designing emergency relief systems, and complying with process safety management regulations. The (Z)-5-ethylidene-2-norbornene isomer is uniquely characterized with a standard liquid enthalpy of formation (ΔfH°liquid) of 24.46 ± 0.20 kcal/mol and enthalpy of combustion (ΔcH°liquid) of -1280.81 ± 0.16 kcal/mol [4]. Generic ENB mixtures lack equivalent high-precision thermochemical data, introducing ±5–10% uncertainty in heat load calculations. Procurement of the defined (Z)-isomer eliminates this uncertainty, enabling rigorous calorimetric modeling and reducing the risk of thermal runaway incidents during process scale-up.

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